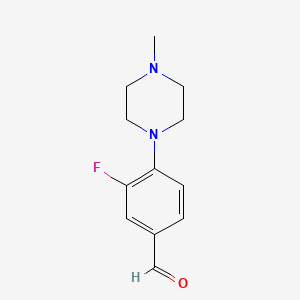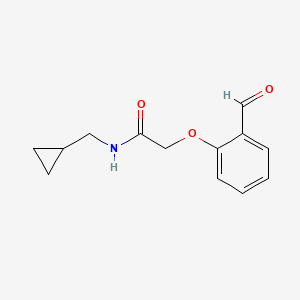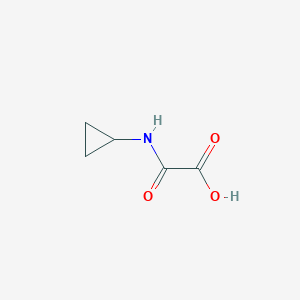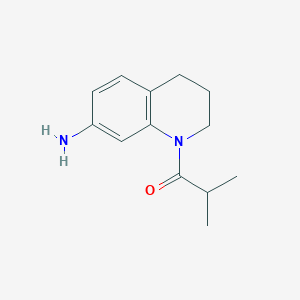
2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline
Übersicht
Beschreibung
“2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline” is a chemical compound. It is related to the compound “(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride” which has a molecular formula of C7H13N3O•HCl and a molecular weight of 191.66 .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, “3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole” has been synthesized using “3-tert-butyl-5-(4-ethynylphenyl)-1,2,4-oxadiazole” or “4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde” as intermediates .Molecular Structure Analysis
The InChI code for the related compound “(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol” is 1S/C7H12N2O2/c1-7(2,3)6-8-5(4-10)11-9-6/h10H,4H2,1-3H3 .Chemical Reactions Analysis
The synthesis of related oxadiazoles often involves the reaction of amidoximes with activated carboxylic acid derivatives. The amidoxime is O-acylated by the activated carboxylic acid derivative, which can be previously prepared or in situ activated by several methods .Physical And Chemical Properties Analysis
The related compound “(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride” has a molecular weight of 191.66 . More specific physical and chemical properties of “2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline” are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
The compound’s structural features, particularly the oxadiazole ring, are of interest in medicinal chemistry for the synthesis of potential therapeutic agents. Oxadiazoles are known for their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties . The tert-butyl group may confer additional lipophilicity, potentially affecting the compound’s bioavailability.
Agriculture: Development of Agrochemicals
In agriculture, compounds like 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline could be explored for the development of novel agrochemicals. The oxadiazole moiety is present in various herbicides and pesticides, suggesting that this compound could serve as a starting point for creating new formulations to protect crops from pests and diseases .
Material Science: Advanced Polymer Research
The chloroaniline part of the molecule could be utilized in material science, particularly in the creation of advanced polymers. Chloroaniline is a precursor to certain polyurethane foams and epoxy resins, which are used in coatings, adhesives, and insulation materials .
Environmental Science: Analytical Method Development
This compound might be used in environmental science to develop analytical methods for detecting similar organic compounds in environmental samples. Its unique structure could serve as a standard or reference compound in chromatography and spectroscopy techniques .
Biochemistry: Enzyme Inhibition Studies
The oxadiazole ring is a common motif in enzyme inhibitors. Therefore, this compound could be valuable in biochemistry for studying the inhibition of specific enzymes, which is crucial for understanding metabolic pathways and designing drugs .
Pharmacology: Drug Metabolism and Pharmacokinetics
In pharmacology, the study of drug metabolism and pharmacokinetics (DMPK) is essential. This compound, with its distinct chemical structure, could be used to study its absorption, distribution, metabolism, and excretion (ADME) properties, providing insights into how similar compounds behave in biological systems .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-12(2,3)11-15-10(17-16-11)8-6-7(13)4-5-9(8)14/h4-6H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSWXMQNZRDLBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[Butyl(ethyl)amino]benzoic acid](/img/structure/B1372548.png)
![{2-[(3-Bromophenyl)amino]ethyl}diethylamine](/img/structure/B1372551.png)
![4-{[(3-Fluorophenyl)amino]methyl}benzamide](/img/structure/B1372552.png)

![2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid](/img/structure/B1372556.png)

![5-{[(3-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1372560.png)
![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1372561.png)

![2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine](/img/structure/B1372565.png)

![N-[2-(morpholin-4-yl)ethyl]oxan-4-amine](/img/structure/B1372568.png)
